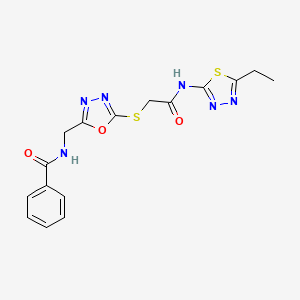

![molecular formula C12H11N5O2S B2858159 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 670269-98-4](/img/structure/B2858159.png)

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide

Übersicht

Beschreibung

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide, also known as TPA023, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Assessment

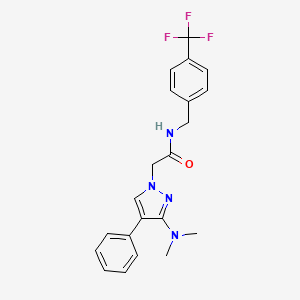

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide is a part of a broader class of fused heterocyclic 1,2,4-triazoles, which have been the subject of significant research due to their diverse biological properties. For instance, Karpina et al. (2019) developed a method for synthesizing novel acetamides, including compounds similar to the one . These compounds, which incorporate an 1,2,4-oxadiazole cycle, were synthesized in a diverse set, and their structures were confirmed using 1 H NMR spectroscopy. Notably, these compounds' pharmacological activities were also predicted and studied, underscoring the potential medicinal applications of these molecules (Karpina et al., 2019).

Heterocyclic Compounds and Insecticidal Assessment

In another strand of research, novel heterocyclic compounds, including pyrrole, pyridine, coumarin, thiazole, and others, were synthesized from a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor. The synthesized compounds' structures were determined using various spectroscopy techniques, and some of these compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these heterocyclic compounds, possibly including 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide, in agricultural applications (Fadda et al., 2017).

Oxidative Cyclization and Antimicrobial Evaluations

Research by Prakash et al. (2011) delved into the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization, and these compounds were tested for their antimicrobial activity. This study's findings are significant as they suggest the potential antimicrobial properties of triazolo[4,3-a]pyridine derivatives, potentially including 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide (Prakash et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

It is known that the compound shows effective nampt activity . It is suggested that the compound may interact with NAMPT, leading to changes in the NAD+ salvage pathway .

Biochemical Pathways

The compound affects the NAD+ salvage pathway . This pathway is crucial for many biological processes including metabolism and aging . By interacting with NAMPT, the compound may influence the rate of NAD+ production, thereby affecting these processes .

Pharmacokinetics

It is known that the compound shows attenuated cyp inhibition , which suggests that it may have favorable drug metabolism and pharmacokinetic properties

Result of Action

The result of the compound’s action is the modulation of the NAD+ salvage pathway . This can have wide-ranging effects on cellular metabolism and other processes that depend on NAD+. The exact molecular and cellular effects will depend on the specific context in which the compound is used .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-8-6-9(16-19-8)13-11(18)7-20-12-15-14-10-4-2-3-5-17(10)12/h2-6H,7H2,1H3,(H,13,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEZZXFWGLDBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321984 | |

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

670269-98-4 | |

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2858084.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)